3,5-difluorobenzenethiol
Overview
Description
3,5-difluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4F2S and a molecular weight of 146.16 g/mol . It is a derivative of thiophenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Diazotization and Hydrolysis Method:
Step 1: 3,4,5-trifluoromethyl anilines are added drop-wise to a 50% sulfuric acid solution to form a diazonium salt.
Step 3: The mixture is stirred, and the target compound is extracted and purified through rectification.
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Acetohydroxamic Acid Method:
Step 1: 1,3,5-trifluorobenzene is reacted in a solvent under the action of acetohydroxamic acid and alkali to obtain 3,5-difluorophenol salt.
Step 2: The 3,5-difluorophenol salt is then acidified to obtain 3,5-difluorophenol.
Industrial Production Methods: The industrial production of 3,5-difluorothiophenol typically involves large-scale synthesis using the above methods, with optimizations for yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-difluorobenzenethiol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated organic compounds .
- Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
- Investigated for its potential use in biochemical research due to its unique fluorinated structure .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 3,5-difluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through its ability to form strong bonds with other molecules, influencing their chemical and physical properties .
Comparison with Similar Compounds
3,4-Difluorothiophenol: Similar structure but with fluorine atoms at the 3 and 4 positions.
2,4-Difluorothiophenol: Fluorine atoms at the 2 and 4 positions.
4-Fluorothiophenol: Only one fluorine atom at the 4 position.
Uniqueness:
- The specific positioning of fluorine atoms in 3,5-difluorothiophenol imparts unique electronic and steric properties, making it distinct from its isomers. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
3,5-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYVNHDFVIPZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374297 | |
Record name | 3,5-Difluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99389-26-1 | |
Record name | 3,5-Difluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99389-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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